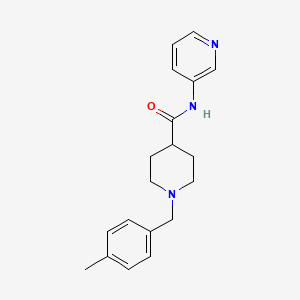
4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as EHOQ, is a chemical compound with potential therapeutic properties. It belongs to the class of quinolinone derivatives, which have been extensively studied for their various biological activities.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve multiple pathways. 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress. It also induces cell cycle arrest and apoptosis in cancer cells. 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the growth of cancer cells and induce cell death. Moreover, 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Advantages and Limitations for Lab Experiments
4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages as a research compound. It is relatively easy to synthesize and has a good yield. It has also been shown to have low toxicity and good stability. However, 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. Moreover, the mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One potential area of research is the development of 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a therapeutic agent for neurodegenerative diseases. Another area of research is the investigation of the molecular targets of 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and the identification of its mechanism of action. Moreover, the development of more water-soluble derivatives of 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone could improve its efficacy as a therapeutic agent.
Conclusion:
In conclusion, 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a promising compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, and anticancer activities make it a valuable research tool in various fields of study. Although there are some limitations to its use, 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages that make it an attractive compound for research. Further studies are needed to fully understand the mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and to explore its potential as a therapeutic agent.
Scientific Research Applications
4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been investigated for its potential use as an antidiabetic agent. Moreover, 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have a protective effect against neurodegenerative diseases.
properties
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-4-25-16-7-11(5-6-15(16)21)12-9-19(22)20-14-10-18(24-3)17(23-2)8-13(12)14/h5-8,10,12,21H,4,9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEUKIGKHPTBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl [(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4438330.png)

![N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438355.png)
![3-{[(5-methyl-2-thienyl)methyl]amino}-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4438358.png)

![methyl {[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4438370.png)
![3-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4438378.png)
![ethyl [2-({[(6-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4438381.png)
![N-ethyl-3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4438383.png)
![N-(2-ethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4438386.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4438403.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-naphthamide](/img/structure/B4438421.png)
![N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)glycine](/img/structure/B4438422.png)